molecular formula C15H16N6OS3 B2840435 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE CAS No. 894009-25-7

2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE

Cat. No.: B2840435
CAS No.: 894009-25-7
M. Wt: 392.51
InChI Key: JFCBSOWGHGTLCB-UHFFFAOYSA-N
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Description

2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound contains thiazole, pyridazine, and thiadiazole rings, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized using standard organic chemistry techniques. The key steps may include:

  • Formation of the thiazole ring.
  • Synthesis of the pyridazine ring.
  • Construction of the thiadiazole ring.
  • Coupling of these rings through appropriate linkers and functional groups.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds containing thiazole, pyridazine, and thiadiazole rings are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential. The presence of multiple heterocyclic rings often enhances their ability to interact with biological targets, making them candidates for drug development.

Industry

In industry, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activities make them versatile tools in various industrial applications.

Mechanism of Action

The mechanism of action of 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Uniqueness

The uniqueness of 2-{[6-(2,4-DIMETHYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its specific combination of heterocyclic rings and functional groups. This unique structure may confer distinct biological activities and reactivity compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6OS3/c1-4-12-19-21-15(25-12)17-11(22)7-23-13-6-5-10(18-20-13)14-8(2)16-9(3)24-14/h5-6H,4,7H2,1-3H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCBSOWGHGTLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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